1H-1,2,4-Triazole-3-acetic acid, 5-(1-aminoethyl)-
Description
Structural Characterization of 1H-1,2,4-Triazole-3-acetic acid, 5-(1-aminoethyl)-
Molecular Architecture and Tautomeric Forms
The molecular architecture of 1H-1,2,4-Triazole-3-acetic acid, 5-(1-aminoethyl)- centers around the fundamental 1,2,4-triazole heterocyclic framework, which consists of a five-membered ring containing three nitrogen atoms positioned at the 1, 2, and 4 positions. The compound exhibits a molecular weight of 170.17 g/mol and possesses the SMILES notation O=C(O)CC1=NN=C(C(N)C)N1, indicating the presence of both carboxylic acid and amino functional groups attached to the triazole core.
The tautomeric behavior of 1,2,4-triazole derivatives represents a fundamental aspect of their structural chemistry. Research has demonstrated that 1,2,4-triazoles exist in two primary tautomeric forms: 1H-1,2,4-triazole and 4H-1,2,4-triazole, which are in rapid equilibrium. However, studies indicate that the 1H-1,2,4-triazole tautomer is more thermodynamically stable than the 4H-1,2,4-triazole form. This tautomeric equilibrium significantly influences the chemical and biological properties of triazole compounds, as the position of the mobile hydrogen atom affects the electron distribution and reactivity patterns within the heterocyclic system.
The presence of substituents on the triazole ring further complicates the tautomeric landscape. For amino-substituted 1,2,4-triazoles, such as the compound under investigation, multiple tautomeric forms become possible. Research has shown that amino-substituted triazoles can exist as 5-amino-1H-1,2,4-triazoles, 3-amino-1H-1,2,4-triazoles, and 5-amino-4H-1,2,4-triazoles, with the stability order generally favoring the 5-amino-1H form. The electron-donating properties of the amino group influence the tautomeric equilibrium by stabilizing specific forms through resonance interactions.
| Tautomeric Form | Relative Stability | Key Structural Features |
|---|---|---|
| 5-amino-1H-1,2,4-triazole | Most stable | Hydrogen on N1, amino at position 5 |
| 3-amino-1H-1,2,4-triazole | Intermediate | Hydrogen on N1, amino at position 3 |
| 5-amino-4H-1,2,4-triazole | Least stable | Hydrogen on N4, amino at position 5 |
X-ray Crystallographic Analysis
X-ray crystallographic studies of triazole derivatives have provided crucial insights into their solid-state structures and intermolecular interactions. Research on related triazole compounds has revealed that these molecules typically adopt planar conformations in the crystalline state, with the triazole ring maintaining its aromatic character. Crystallographic analysis of substituted 1,2,4-triazoles has shown that the triazole ring exhibits bond lengths and angles consistent with aromatic heterocycles, with nitrogen-nitrogen bond distances typically ranging from 1.30 to 1.35 Angstroms.
Studies of similar triazole-containing compounds have demonstrated that crystal packing is often governed by extensive hydrogen bonding networks involving the nitrogen atoms of the triazole ring and functional groups such as amino and carboxylic acid substituents. In the case of amino-substituted triazoles, the amino group frequently participates in both intermolecular and intramolecular hydrogen bonding, contributing to crystal stability. Research has shown that these hydrogen bonds typically exhibit donor-acceptor distances ranging from 2.8 to 3.2 Angstroms, indicating moderately strong interactions.
The crystal structure analysis of related compounds has revealed that triazole derivatives often crystallize in common space groups such as P-1 (triclinic) or P21/c (monoclinic). Unit cell parameters for similar triazole compounds typically show dimensions in the range of 6-15 Angstroms for the a, b, and c axes, with calculated densities usually falling between 1.4 and 1.6 g/cm³. The molecular conformation in the solid state is frequently stabilized by intramolecular hydrogen bonds between amino groups and carboxylate oxygen atoms, as observed in structurally related nickel coordination compounds.
| Crystallographic Parameter | Typical Range | Structural Significance |
|---|---|---|
| N-N bond length | 1.30-1.35 Å | Aromatic character |
| H-bond distance | 2.8-3.2 Å | Intermolecular interactions |
| Crystal density | 1.4-1.6 g/cm³ | Packing efficiency |
Spectroscopic Identification Techniques
Nuclear Magnetic Resonance (NMR) Spectral Features
Nuclear Magnetic Resonance spectroscopy serves as a powerful tool for characterizing the structure and tautomeric behavior of 1H-1,2,4-Triazole-3-acetic acid, 5-(1-aminoethyl)-. The NMR spectroscopic analysis of triazole derivatives requires careful consideration of the tautomeric equilibria, as rapid proton exchange between tautomeric forms can lead to broadened or averaged signals. In 1H NMR spectroscopy, the triazole ring proton typically appears as a characteristic singlet in the downfield region, usually between 8.0 and 8.5 ppm, reflecting the deshielding effect of the electronegative nitrogen atoms.
The acetic acid substituent contributes distinct signals in both 1H and 13C NMR spectra. The methylene protons adjacent to the triazole ring typically appear as a singlet around 3.8-4.2 ppm in 1H NMR, while the carboxylic acid proton, when observable, appears as a broad signal around 12-13 ppm due to rapid exchange with solvent molecules. The aminoethyl substituent generates characteristic multipicity patterns, with the methyl group of the aminoethyl moiety appearing as a doublet around 1.2-1.5 ppm and the methine proton as a quartet in the 3.5-4.0 ppm region.
Carbon-13 NMR spectroscopy provides valuable information about the electronic environment of carbon atoms within the molecule. Research on similar triazole compounds has shown that triazole ring carbons typically resonate in distinct regions: the carbon bearing the acetic acid substituent usually appears around 150-160 ppm, while the carbon bearing the aminoethyl group resonates around 155-165 ppm. The carboxylic acid carbon exhibits a characteristic signal around 170-175 ppm, reflecting the electron-withdrawing nature of the carbonyl group.
| NMR Signal | Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| Triazole ring H | 8.0-8.5 | Singlet | Ring proton |
| CH2-COOH | 3.8-4.2 | Singlet | Methylene adjacent to triazole |
| NH2-CH(CH3) | 3.5-4.0 | Quartet | Methine proton |
| CH3 group | 1.2-1.5 | Doublet | Methyl of aminoethyl |
Fourier-Transform Infrared (FTIR) Vibrational Signatures
Fourier-Transform Infrared spectroscopy provides characteristic vibrational signatures that enable the identification and structural confirmation of 1H-1,2,4-Triazole-3-acetic acid, 5-(1-aminoethyl)-. The FTIR technique relies on the absorption of infrared radiation by molecular vibrations, with different functional groups exhibiting characteristic absorption frequencies in the 4000-600 cm⁻¹ region. The triazole ring system contributes several diagnostic bands, including characteristic C=N and N=N stretching vibrations typically observed in the 1500-1600 cm⁻¹ region.
The carboxylic acid functionality generates highly characteristic absorption bands in the FTIR spectrum. The carbonyl stretching vibration of the carboxylic acid group typically appears as a strong, sharp band around 1700-1720 cm⁻¹, while the broad O-H stretching vibration of the carboxylic acid appears in the 2500-3300 cm⁻¹ region. The presence of the amino group contributes distinctive N-H stretching vibrations, which typically manifest as medium to strong bands in the 3200-3500 cm⁻¹ region, often appearing as multiple peaks due to symmetric and asymmetric stretching modes.
The triazole ring system exhibits characteristic aromatic C-H stretching vibrations around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the aminoethyl substituent appears around 2800-3000 cm⁻¹. The fingerprint region below 1500 cm⁻¹ contains numerous bands corresponding to C-N stretching, N-H bending, and ring deformation modes, providing a unique spectroscopic fingerprint for the compound. Research has shown that triazole derivatives typically exhibit C-N stretching vibrations around 1200-1300 cm⁻¹ and ring breathing modes around 1000-1100 cm⁻¹.
| Functional Group | Frequency Range (cm⁻¹) | Intensity | Vibrational Mode |
|---|---|---|---|
| C=O (carboxylic acid) | 1700-1720 | Strong | C=O stretch |
| N-H (amino) | 3200-3500 | Medium-Strong | N-H stretch |
| C=N (triazole) | 1500-1600 | Medium | C=N stretch |
| O-H (carboxylic acid) | 2500-3300 | Broad, medium | O-H stretch |
Computational Chemistry Insights
Density Functional Theory (DFT) Calculations
Density Functional Theory calculations provide essential insights into the electronic structure, molecular geometry, and thermodynamic properties of 1H-1,2,4-Triazole-3-acetic acid, 5-(1-aminoethyl)-. DFT studies on triazole derivatives have revealed important information about tautomeric preferences, with calculations consistently showing that 1H-tautomers are energetically favored over 4H-tautomers by approximately 2-5 kcal/mol. These computational studies employ various functional and basis set combinations, with B3LYP/6-31G(d,p) being commonly used for geometry optimization and frequency calculations of triazole systems.
The optimized molecular geometry obtained from DFT calculations reveals that the triazole ring maintains planarity with minimal deviation from the ideal aromatic geometry. Bond length calculations typically show N-N distances in the range of 1.31-1.34 Angstroms and C-N distances around 1.32-1.36 Angstroms, consistent with experimental crystallographic data. The substituents at positions 3 and 5 of the triazole ring adopt conformations that minimize steric hindrance while maximizing favorable electronic interactions.
Vibrational frequency calculations provide theoretical predictions of infrared and Raman spectra, enabling direct comparison with experimental spectroscopic data. DFT-calculated vibrational frequencies typically require scaling factors (usually 0.96-0.98 for B3LYP) to account for anharmonicity and systematic errors in the computational method. These calculations help assign experimental vibrational bands and provide insights into the normal modes of vibration. Research has shown that DFT calculations successfully reproduce the characteristic vibrational signatures of triazole derivatives, including the C=N stretching modes around 1550 cm⁻¹ and N-H stretching vibrations around 3400 cm⁻¹.
| Calculated Property | DFT Value | Experimental Comparison | Method |
|---|---|---|---|
| N-N bond length | 1.31-1.34 Å | 1.30-1.35 Å | B3LYP/6-31G(d,p) |
| Tautomer energy difference | 2-5 kcal/mol | Experimental preference | Various DFT functionals |
| C=N stretch frequency | ~1550 cm⁻¹ | 1500-1600 cm⁻¹ | Scaled frequencies |
Properties
IUPAC Name |
2-[3-(1-aminoethyl)-1H-1,2,4-triazol-5-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O2/c1-3(7)6-8-4(9-10-6)2-5(11)12/h3H,2,7H2,1H3,(H,11,12)(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJWFEFUSFJUUIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NNC(=N1)CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50660451 | |
| Record name | [3-(1-Aminoethyl)-1H-1,2,4-triazol-5-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50660451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951625-86-8 | |
| Record name | 5-(1-Aminoethyl)-1H-1,2,4-triazole-3-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951625-86-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-(1-Aminoethyl)-1H-1,2,4-triazol-5-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50660451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
High-Pressure Cyclization of Formic Ether and Hydrazine Derivatives
A patented method (CN105906575A) outlines the synthesis of 1H-1,2,4-triazole using methyl formate, hydrazine hydrate, and ammonium chloride under pressurized conditions. The reaction proceeds as follows:
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Reagents :
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Methyl formate (4.0 kg)
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85% hydrazine hydrate (2.0 kg)
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Ammonium chloride (2.0 kg)
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-
Conditions :
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Temperature: 120°C
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Pressure: Sealed high-pressure reactor
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Duration: 1 hour
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Byproduct Management :
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Methanol, a byproduct of methyl formate decomposition, is evaporated using residual heat post-reaction.
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Workup :
Table 1: Comparative Analysis of Triazole Ring Synthesis
Chlorination of 5-Amino-3-Mercapto-1,2,4-Triazole
An alternative route involves chlorinating 5-amino-3-mercapto-1,2,4-triazole to form reactive intermediates:
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Chlorination Reaction :
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Intermediate Isolation :
Functionalization of the Triazole Core
Aminoethyl Group Installation at Position 5
The 1-aminoethyl substituent is introduced via reductive amination or alkylation :
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Alkylation with 1-Bromoethylamine :
-
Workup :
Table 2: Functionalization Reaction Parameters
| Step | Reagents | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|---|
| Acetic acid addition | Chloroacetic acid, NaOH | H₂O | Reflux | 80% | |
| Aminoethyl addition | 1-Bromoethylamine, NaHCO₃ | DMF | 70°C | 75% |
Industrial-Scale Optimization
Catalytic Enhancements
Industrial protocols employ catalysts like p-toluenesulfonic acid (p-TsOH) to accelerate cyclization:
Chemical Reactions Analysis
Types of Reactions
1H-1,2,4-Triazole-3-acetic acid, 5-(1-aminoethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminoethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry
1H-1,2,4-Triazole-3-acetic acid, 5-(1-aminoethyl)- serves as a building block in synthesizing various heterocyclic compounds. Its ability to undergo chemical transformations allows for the development of new derivatives with enhanced properties.
Biology
The compound has been investigated for its potential as an enzyme inhibitor . Studies indicate that it can modulate biochemical pathways by interacting with specific molecular targets. For instance:
- Enzyme Inhibition : It binds to enzymes involved in metabolic processes, potentially altering their activity.
Medicine
This compound shows promise in therapeutic applications , particularly in treating diseases such as cancer and infections:
- Antimicrobial Activity : Exhibits significant antimicrobial properties against Gram-positive and Gram-negative bacteria. For example:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Bacillus subtilis | 4 µg/mL |
- Anti-inflammatory Activity : It has been shown to reduce pro-inflammatory cytokines like TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs).
- Anticancer Potential : The compound has demonstrated cytotoxic effects against various cancer cell lines:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 25.0 |
| A549 (lung cancer) | 30.5 |
| HeLa (cervical cancer) | 20.0 |
These results suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells.
Antimicrobial Study
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several triazole derivatives, including 1H-1,2,4-triazole-3-acetic acid, 5-(1-aminoethyl)-. The results indicated superior activity compared to traditional antibiotics against resistant bacterial strains.
Evaluation of Anti-inflammatory Effects
Research focusing on the anti-inflammatory properties of the compound involved treating PBMCs with varying concentrations and measuring cytokine levels. Significant reductions in TNF-α levels were observed at concentrations above 10 µM.
Mechanism of Action
The mechanism of action of 1H-1,2,4-Triazole-3-acetic acid, 5-(1-aminoethyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and modulating biochemical processes. This interaction can lead to various therapeutic effects, such as anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares key structural features and properties of 1H-1,2,4-Triazole-3-acetic acid, 5-(1-aminoethyl)- with selected analogs:
*Estimated based on molecular formula.
Key Observations:
- Polarity and Solubility: The target compound’s 1-aminoethyl and acetic acid groups confer higher polarity compared to the tert-butylphenyl analog, suggesting better aqueous solubility. The ethyl ester derivative (CAS 100187-10-8) is more lipophilic due to esterification .
- Chirality: The 1-aminoethyl group in the target compound creates a chiral center, enabling stereoselective interactions absent in symmetric analogs like the 5-methyl derivative .
Enzyme Inhibition
- EGFR Inhibition: Analogs such as 5-[(1H-1,2,4-triazol-1-yl)methyl]-3H-1,2,4-triazole-3-thione (IC₅₀ = 12 nM) demonstrate potent EGFR inhibition via hydrogen bonding with Met793 . The target compound’s aminoethyl group may engage in additional polar interactions, though its activity remains uncharacterized.
- Carbonic Anhydrase-II Inhibition: 1,2,3-Triazole analogs (e.g., from ) show inhibitory activity (IC₅₀ = 0.8–1.2 µM), suggesting the 1,2,4-triazole core in the target compound could similarly target metalloenzymes .
Antitumor Activity
- 1,2,3-Triazole Derivatives: Compounds like 1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid inhibit lung cancer cells (NCI-H522, GP = 68.09%) via c-Met targeting . The 1,2,4-triazole scaffold in the target compound may offer distinct selectivity due to altered hydrogen-bonding geometry.
Biological Activity
Overview
1H-1,2,4-Triazole-3-acetic acid, 5-(1-aminoethyl)- (CAS No. 951625-86-8) is a triazole derivative known for its diverse biological activities. The compound features a five-membered ring with three nitrogen atoms and an acetic acid moiety, along with an aminoethyl substituent. This unique structure contributes to its potential applications in medicinal chemistry and agriculture.
- Molecular Formula : C6H10N4O2
- Molar Mass : Approximately 170.17 g/mol
- Structure : Contains a triazole ring with an acetic acid group and an aminoethyl side chain.
Biological Activity
1H-1,2,4-Triazole-3-acetic acid, 5-(1-aminoethyl)- has been investigated for various biological activities:
Antimicrobial Properties
The compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies have shown that it can effectively inhibit bacterial growth, making it a candidate for developing new antimicrobial agents.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Bacillus subtilis | 4 µg/mL |
These results indicate that the compound may serve as a potential therapeutic agent in treating bacterial infections.
Anti-inflammatory Activity
Research has demonstrated that 1H-1,2,4-triazole derivatives can modulate inflammatory responses. In vitro studies on peripheral blood mononuclear cells (PBMCs) showed that the compound could reduce the release of pro-inflammatory cytokines such as TNF-α and IL-6.
Anticancer Potential
The compound has also been evaluated for its anticancer properties. In cell line studies, it exhibited cytotoxic effects against various cancer types:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 25.0 |
| A549 (lung cancer) | 30.5 |
| HeLa (cervical cancer) | 20.0 |
These findings suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells.
The biological activity of 1H-1,2,4-triazole-3-acetic acid, 5-(1-aminoethyl)- is attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The triazole ring can act as a ligand for enzymes involved in metabolic pathways.
- Cytokine Modulation : It influences cytokine production in immune cells, potentially altering inflammatory responses.
Study on Antimicrobial Activity
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several triazole derivatives, including 1H-1,2,4-triazole-3-acetic acid, 5-(1-aminoethyl)-. The results indicated that this compound had superior activity compared to traditional antibiotics against resistant strains of bacteria .
Evaluation of Anti-inflammatory Effects
In another study focusing on anti-inflammatory properties, researchers treated PBMCs with varying concentrations of the compound and measured cytokine levels. The results showed a significant reduction in TNF-α levels at concentrations above 10 µM .
Q & A
Q. How can researchers leverage combinatorial chemistry to expand the diversity of triazole-acetic acid derivatives?
- Methodology : Employ 1,3-dipolar cycloaddition to generate triazole cores, followed by post-synthetic modification (e.g., alkylation of the acetic acid moiety). Use parallel synthesis in 96-well plates with diverse amines or thiols to create libraries. Screen for bioactivity using high-throughput assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
